molecular formula C22H15FN2O B5789195 N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide

N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B5789195
M. Wt: 342.4 g/mol
InChI Key: CVXMDUBAPSSLGD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide, also known as FPAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPAQ belongs to the class of quinolinecarboxamides, which are known for their diverse pharmacological properties. In

Scientific Research Applications

N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has been found to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis and inhibits cell proliferation. In neurodegenerative disorders, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide reduces oxidative stress and inflammation and has neuroprotective effects. In inflammation, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in some experiments.

Future Directions

There are several future directions for N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide research, including:
1. Further investigation of the mechanism of action of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in cancer, neurodegenerative disorders, and inflammation.
2. Development of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide derivatives with improved pharmacological properties, such as increased solubility and potency.
3. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative disorders, and inflammation.
4. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide in other diseases, such as cardiovascular disease and diabetes.
5. Investigation of the potential use of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide as a diagnostic tool for cancer and neurodegenerative disorders.
Conclusion
In conclusion, N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide is a chemical compound with potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity, but also has some limitations. There are several future directions for N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide research, including further investigation of its mechanism of action and the development of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 3-fluoroaniline with 2-phenyl-4-quinolinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature, and the resulting product is purified by column chromatography.

properties

IUPAC Name

N-(3-fluorophenyl)-2-phenylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O/c23-16-9-6-10-17(13-16)24-22(26)19-14-21(15-7-2-1-3-8-15)25-20-12-5-4-11-18(19)20/h1-14H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXMDUBAPSSLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-phenylquinoline-4-carboxamide

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